Field: Navigation Systems
Application Summary: The EN-300 is a high-accuracy inertial system used for navigation purposes, especially in situations where GPS is unavailable or denied.
Field: Software Installation and Configuration
Application Summary: The identifier Z29669564 is associated with a Microsoft Q&A forum discussing issues related to the installation of applications on Windows 10 22H2 image.
Methods: Solutions involve using command-line tools like PsExec for testing and troubleshooting purposes.
Field: Environmental Monitoring
Application Summary: The EN-300 is a versatile environmental meter used for measuring humidity, temperature, air velocity, light, and sound, particularly in rugged environments.
Methods: It features a tripod mount, RS-232 PC interface, and a large dual LCD for simultaneous display.
Results: The EN-300 provides accurate environmental readings and is capable of measuring light using a precision photo diode and correction filter.
4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its structure features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of various functional groups, including sulfonamide and butanamide moieties, contributes to its potential reactivity and biological properties.
The molecular formula of this compound is , indicating a relatively high molecular weight and complexity. The compound's unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in pharmaceutical research.
The chemical reactivity of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide can be explored through various reactions typical of thiadiazole derivatives. These may include:
Thiadiazole derivatives are well-documented for their biological activities, including:
Research indicates that compounds like 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide could be effective against certain cancers and infections due to their structural characteristics that facilitate interaction with biological targets .
The synthesis of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide typically involves multi-step organic reactions:
Such synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired compound.
The potential applications of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide span several fields:
Interaction studies involving 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide focus on its binding affinity with various biological targets:
These studies are crucial for understanding how this compound could be utilized therapeutically.
Several compounds share structural similarities with 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Structure | Exhibits strong antibacterial activity. |
5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Structure | Known for its antifungal properties. |
N-(5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl)-3-methyl... | Structure | Displays unique enzyme inhibition capabilities. |
These compounds highlight the diversity within the thiadiazole class while emphasizing the unique structural features of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide that may contribute to its distinct biological profile.